molecular formula C8H8N2O B1432711 2-Methoxy-6-methylisonicotinonitrile CAS No. 1256825-69-0

2-Methoxy-6-methylisonicotinonitrile

Cat. No.: B1432711
CAS No.: 1256825-69-0
M. Wt: 148.16 g/mol
InChI Key: HYVSZYVNYFXCTG-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylisonicotinonitrile is a pyridine derivative featuring a nitrile group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. The molecular formula is hypothesized as C₈H₇N₂O (molecular weight ~149.16 g/mol). Nitriles like this are often intermediates in pharmaceuticals and agrochemicals due to their reactivity in hydrolysis and nucleophilic addition reactions.

Properties

IUPAC Name

2-methoxy-6-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVSZYVNYFXCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylisonicotinonitrile typically involves the following steps:

  • Starting Material: The synthesis begins with isonicotinonitrile as the starting material.

  • Methylation: The isonicotinonitrile undergoes methylation to introduce the methyl group at the 6th position. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base.

  • Methoxylation: The next step involves the introduction of the methoxy group at the 2nd position. This can be done using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylisonicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 2-Methoxy-6-methylisonicotinic acid.

  • Reduction Products: Reduction can produce 2-Methoxy-6-methylisonicotinamide.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Methoxy-6-methylisonicotinonitrile has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-6-methylisonicotinonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Methoxy-6-methylisonicotinonitrile and related compounds:

Compound Name Molecular Formula Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₇N₂O 2-OCH₃, 6-CH₃ Nitrile 149.16 (hypothetical) High lipophilicity; potential drug intermediate
Methyl 2-chloro-6-methoxyisonicotinate C₈H₈ClNO₃ 2-Cl, 6-OCH₃ Ester 213.60 Reactivity in nucleophilic substitution
6-Methoxynicotinonitrile C₇H₅N₂O 6-OCH₃ Nitrile 133.13 Positional isomer; lower molecular weight
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 2-Cl, 6-OCH₃ Ester 227.63 Agrochemical precursor
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C₉H₉F₂NO₃ 2-CF₂H, 6-OCH₃ Ester 217.17 Enhanced metabolic stability due to fluorine

Key Observations

Substituent Effects :

  • Chloro vs. Methyl/Methoxy : Chlorine (as in ) increases electrophilicity, favoring nucleophilic substitution, whereas methyl/methoxy groups enhance lipophilicity and steric hindrance.
  • Fluorine Incorporation : The difluoromethyl group in improves metabolic stability and electronegativity compared to methoxy/methyl groups.

Functional Group Reactivity :

  • Nitrile vs. Ester : Nitriles (e.g., ) are more polar and resistant to acid hydrolysis than esters, which readily hydrolyze to carboxylic acids. This makes nitriles preferable in stable intermediates.

Positional Isomerism: 6-Methoxynicotinonitrile lacks the 2-methoxy and 6-methyl groups, reducing steric effects and altering electronic distribution.

Research Implications

  • Synthetic Applications: The methyl and methoxy groups in this compound may improve bioavailability in drug candidates compared to halogenated analogs.
  • Limitations : Direct data gaps (e.g., melting points, solubility) necessitate further experimental validation.

Biological Activity

2-Methoxy-6-methylisonicotinonitrile (CAS No. 1256825-69-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group and a nitrile functional group attached to an isonicotinonitrile framework. The molecular formula is C_10H_10N_2O, and it exhibits properties typical of pyridine derivatives.

Gallstone Dissolution

A notable study explored the efficacy of a compound structurally related to this compound in gallstone dissolution. The compound, referred to as 2-methoxy-6-methylpyridine (MMP), demonstrated superior dissolving capabilities compared to existing agents like methyl-tert-butyl ether (MTBE). In vitro and in vivo tests showed MMP achieving higher dissolution rates for both cholesterol and pigmented gallstones . This suggests that this compound may have similar therapeutic applications in hepatobiliary disorders.

Table 2: Gallstone Dissolution Efficacy

SolventIn Vitro Dissolution (%)In Vivo Dissolution (%)
MMPCholesterol: 88.2Cholesterol: 59.0
Pigmented: 50.8Pigmented: 54.3
MTBECholesterol: 65.7Cholesterol: 50.0
Pigmented: 29.0Pigmented: 32.0

While specific studies on the mechanism of action for this compound are scarce, compounds with similar structures often interact with various biological targets:

  • Microtubule Disruption : Analogous compounds have been shown to affect microtubule stability, leading to cell cycle arrest.
  • Reactive Oxygen Species Generation : Many pyridine derivatives contribute to oxidative stress in cancer cells.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways may also be relevant.

Case Studies

  • Gallstone Dissolution Study :
    • Conducted on hamster models, the study highlighted the effectiveness of MMP (related compound) over MTBE, suggesting a promising avenue for further exploration of similar compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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